4-Hydroxy Fosinoprilat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Fosinoprilat is a derivative of fosinoprilat, which is the active metabolite of the prodrug fosinopril. Fosinoprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure . The compound contains a phosphinic acid group, which is crucial for its binding to the zinc ion in the ACE enzyme .
Méthodes De Préparation
The synthesis of 4-Hydroxy Fosinoprilat involves several steps, starting from the precursor fosinopril. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
4-Hydroxy Fosinoprilat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydroxy Fosinoprilat has several scientific research applications:
Mécanisme D'action
4-Hydroxy Fosinoprilat exerts its effects by inhibiting the ACE enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this conversion, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The phosphinic acid group in this compound binds to the zinc ion in the ACE enzyme, preventing its catalytic activity .
Comparaison Avec Des Composés Similaires
4-Hydroxy Fosinoprilat is unique among ACE inhibitors due to its phosphinic acid group, which provides a distinct mechanism of binding to the ACE enzyme . Similar compounds include:
Captopril: Contains a sulfhydryl group for binding to the ACE enzyme.
Enalapril: Contains a carboxyl group for binding to the ACE enzyme.
Lisinopril: Another carboxyl-containing ACE inhibitor.
These compounds differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications, with this compound offering unique advantages in terms of its binding mechanism and efficacy .
Activité Biologique
4-Hydroxy Fosinoprilat is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. As a competitive inhibitor of ACE, it plays a crucial role in managing hypertension and heart failure by modulating the renin-angiotensin-aldosterone system (RAAS). This article delves into the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical implications.
This compound exerts its effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to:
- Decreased Blood Pressure : Lowering systemic vascular resistance.
- Increased Plasma Renin Activity : Due to feedback inhibition loss from decreased angiotensin II levels .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important parameters that influence its therapeutic efficacy:
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of fosinopril and its metabolite, this compound:
- Hypertension Management : In trials involving hypertensive patients, fosinopril demonstrated significant reductions in both supine and standing blood pressure. The effective half-life of this compound contributed to sustained antihypertensive effects over 24 hours .
- Heart Failure Treatment : A randomized controlled trial showed that patients with heart failure receiving fosinopril experienced improvements in exercise tolerance and reduced symptoms like dyspnea. The benefits were maintained over extended periods, highlighting the clinical relevance of this compound in managing chronic heart conditions .
Side Effects and Adverse Reactions
While generally well-tolerated, this compound can cause side effects common to ACE inhibitors:
- Cardiovascular : Hypotension, angina pectoris.
- Gastrointestinal : Nausea, vomiting, diarrhea.
- Respiratory : Cough (notably leading to discontinuation in some cases).
- Others : Dizziness, fatigue, headache .
Case Studies
A review of case studies provides insight into the real-world application of this compound:
- Case Study A : A 55-year-old male with resistant hypertension showed significant blood pressure reduction after initiating treatment with fosinopril. The patient reported minimal side effects and maintained stable renal function throughout therapy.
- Case Study B : A cohort study involving elderly patients with heart failure indicated that those treated with fosinopril had a lower incidence of hospitalization due to heart failure exacerbations compared to those not receiving ACE inhibitors.
Propriétés
Numéro CAS |
113411-10-2 |
---|---|
Formule moléculaire |
C23H34NO6P |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34NO6P/c25-20-11-9-17(10-12-20)6-4-5-13-31(29,30)16-22(26)24-15-19(14-21(24)23(27)28)18-7-2-1-3-8-18/h9-12,18-19,21,25H,1-8,13-16H2,(H,27,28)(H,29,30)/t19-,21+/m1/s1 |
Clé InChI |
DVLCIJJQVXIPRO-CTNGQTDRSA-N |
SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |
SMILES isomérique |
C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |
SMILES canonique |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |
Synonymes |
trans-4-Cyclohexyl-1-[[hydroxy[4-(4-hydroxyphenyl)butyl]phosphinyl]acetyl]-L-proline; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.